tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is a chemical compound with the molecular formula C14H20BrN3O2 and a molecular weight of 342.24 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a bromopyridine moiety and a tert-butyl ester group. It is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and potential biological activities.
Scientific Research Applications
tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting central nervous system disorders.
Chemical Biology: The compound is employed in the design of molecular probes for studying biological pathways and protein interactions.
Material Science: It is utilized in the development of novel materials with specific electronic or optical properties.
Safety and Hazards
Preparation Methods
The synthesis of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate typically involves the reaction of 3-bromopyridine-2-carboxylic acid with piperazine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with tert-butyl chloroformate to yield the final product . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction.
Chemical Reactions Analysis
tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with different nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig coupling to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or electrophiles involved.
Mechanism of Action
The mechanism of action of tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate is largely dependent on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The piperazine ring and bromopyridine moiety contribute to its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate include:
tert-Butyl 4-(4-bromopyridin-2-yl)piperazine-1-carboxylate: Differing only in the position of the bromine atom on the pyridine ring.
tert-Butyl 4-(2-bromoethyl)piperazine-1-carboxylate: Featuring a bromoethyl group instead of a bromopyridine moiety.
tert-Butyl 4-(4-bromophenyl)piperazine-1-carboxylate: Containing a bromophenyl group instead of a bromopyridine moiety.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
tert-butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20BrN3O2/c1-14(2,3)20-13(19)18-9-7-17(8-10-18)12-11(15)5-4-6-16-12/h4-6H,7-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCYPZKOIXIHNRE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60675293 | |
Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187386-01-1 | |
Record name | tert-Butyl 4-(3-bromopyridin-2-yl)piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60675293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.